{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine
Description
Historical Context and Discovery
The development of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine emerged from the broader evolution of organofluorine chemistry and the systematic exploration of difluoromethoxy-containing compounds. While specific documentation of this compound's initial synthesis is not widely reported in the literature, its development can be traced to the growing interest in fluorinated benzylamine derivatives that began gaining prominence in the late 20th and early 21st centuries. The compound represents part of a systematic approach to modifying benzylamine structures through the introduction of electron-withdrawing difluoromethoxy groups, a strategy that has proven valuable in pharmaceutical research for modulating biological activity and improving metabolic stability.
The historical context of this compound is closely tied to the development of benzylamine chemistry itself, which has been fundamental to organic synthesis since the early work of Rudolf Leuckart, who first produced benzylamine accidentally through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction. The subsequent evolution toward fluorinated derivatives reflects the pharmaceutical industry's recognition that fluorine substitution can significantly alter the pharmacological properties of organic molecules. The specific combination of difluoromethoxy substitution with secondary amine functionality represents a more recent advancement in this field, reflecting sophisticated understanding of structure-activity relationships in drug design.
Recent research has demonstrated that difluoro(methoxy)methyl groups can be efficiently introduced into aromatic systems through fluorodesulfurization reactions, with systematic screening identifying specific reagent combinations that provide excellent selectivity and high yields. This methodological advancement has facilitated the synthesis of various aromatic difluoro(methoxy)methyl compounds, including derivatives related to {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine. The development of these synthetic approaches has been crucial for accessing this class of compounds for research purposes.
Nomenclature and Chemical Classification
The systematic nomenclature of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound can also be designated by its alternative name, which emphasizes different aspects of its structure depending on the naming convention employed. According to Chemical Abstracts Service naming conventions, this compound may be referred to by variations that highlight the specific substitution pattern and functional group arrangement.
The chemical classification of this compound places it within several overlapping categories of organic chemistry. Primarily, it belongs to the benzylamine family, which consists of compounds featuring a benzyl group attached to an amine functionality. More specifically, it is classified as a substituted benzylamine due to the presence of the difluoromethoxy substituent on the aromatic ring. The compound also falls under the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique chemical and physical properties.
From a functional group perspective, the compound contains both ether and amine functionalities, making it a multifunctional organic molecule. The difluoromethoxy group represents a special type of ether linkage where the methoxy carbon bears two fluorine atoms, creating a highly electronegative moiety that significantly influences the compound's electronic properties. The secondary amine functionality, formed by the connection of the benzyl carbon to the 2-methylpropyl group through a nitrogen atom, provides basic properties and potential sites for further chemical modification.
The compound's classification extends to its stereochemical considerations, as the presence of the secondary amine creates potential for stereoisomerism depending on the specific substitution pattern. The molecular formula C12H17F2NO indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 229.27 daltons. This composition places the compound in the category of small organic molecules suitable for pharmaceutical applications.
CAS Registry Information (1019579-52-2)
The Chemical Abstracts Service registry number 1019579-52-2 serves as the unique identifier for {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine in chemical databases and regulatory systems worldwide. This CAS number was assigned as part of the systematic cataloging of chemical substances conducted by the American Chemical Society's Chemical Abstracts Service, which maintains the most comprehensive database of chemical substance information available to the scientific community.
The registration of this compound under CAS number 1019579-52-2 indicates that it has been characterized sufficiently to warrant inclusion in the official chemical registry, suggesting that its structure has been confirmed through appropriate analytical methods. The assignment of a CAS number typically occurs when a compound has been synthesized, characterized, and reported in the scientific literature or when it becomes commercially available from chemical suppliers.
According to available commercial information, the compound is offered with a minimum purity specification of 95%, indicating that it can be produced with high chemical purity suitable for research applications. The availability of this compound from specialized chemical suppliers suggests that synthetic routes have been developed that allow for its preparation on at least laboratory scale, though the specific synthetic methodologies may vary among different suppliers.
The CAS registry information also indicates that this compound is classified as research-grade material, explicitly designated for research and development use only. The registry data specifies that it is not intended for use in foods, cosmetics, drugs, consumer products, biocides, or pesticides without explicit authorization. This classification reflects the current regulatory status of the compound and indicates that further safety and efficacy studies would be required before any potential commercial applications could be considered.
The molecular data associated with CAS number 1019579-52-2 confirms the molecular formula C12H17F2NO and molecular weight of 229.27 daltons. Additional registry information includes various alternative names and systematic identifiers that facilitate database searches and chemical inventory management. The compound's entry in chemical databases typically includes structural information, basic physical properties, and supplier information, making it accessible to researchers worldwide.
Structural Position in Difluoromethoxy Compounds
The structural position of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine within the broader family of difluoromethoxy compounds reveals important insights into its chemical properties and potential applications. The difluoromethoxy group (OCF2H) represents a unique functional group that combines the electron-withdrawing properties of fluorine atoms with the electron-donating properties of the oxygen atom, creating a substituent with distinctive electronic characteristics.
Recent studies have established that the difluoro(methoxy)methyl group acts as a moderately electron-withdrawing substituent, with specific Hammett constants determined through systematic 19F NMR studies. These electronic properties place {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine in a specific position within the spectrum of difluoromethoxy compounds, where the electron-withdrawing nature of the substituent influences both the reactivity of the aromatic ring and the basicity of the amine functionality.
The compound's relationship to other difluoromethoxy compounds can be illustrated through comparison with related structures found in chemical databases. For example, 2-(Difluoromethoxy)benzylamine represents a closely related compound where the same difluoromethoxy substitution pattern is maintained but the secondary amine functionality is replaced with a primary amine. Similarly, 4-(Difluoromethoxy)benzylamine demonstrates how the position of the difluoromethoxy group affects the overall molecular properties.
The structural diversity within difluoromethoxy compounds extends to variations in both the aromatic substitution pattern and the nature of attached functional groups. Compounds such as [2-(difluoromethoxy)-5-methoxyphenyl]methanamine demonstrate how additional substituents can be incorporated to create more complex molecular architectures. These structural variations allow for fine-tuning of electronic properties and potential biological activities.
The following table summarizes key structural features of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine compared to related difluoromethoxy compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine | 1019579-52-2 | C12H17F2NO | 229.27 | ortho-difluoromethoxy |
| 2-(Difluoromethoxy)benzylamine | 243863-36-7 | C8H9F2NO | 173.16 | ortho-difluoromethoxy |
| 4-(Difluoromethoxy)benzylamine | 177842-14-7 | C8H9F2NO | 173.16 | para-difluoromethoxy |
| [2-(difluoromethoxy)-5-methoxyphenyl]methanamine | 1094792-05-8 | C9H11F2NO2 | 203.19 | ortho-difluoromethoxy, meta-methoxy |
The positioning of the difluoromethoxy group at the ortho position relative to the benzyl carbon in {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine creates specific steric and electronic interactions that distinguish it from para-substituted analogs. The ortho substitution pattern can lead to intramolecular interactions between the difluoromethoxy group and the adjacent benzyl carbon, potentially influencing the compound's conformational preferences and reactivity patterns.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-5-3-4-6-11(10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSZLPVGONPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is an organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethoxy group enhances its lipophilicity, which may influence its interaction with various biological targets, such as enzymes and receptors.
Chemical Structure and Properties
- Chemical Formula : C13H19F2NO
- Molecular Weight : 243.29 g/mol
- CAS Number : 1042573-52-3
The difluoromethoxy group contributes significantly to the compound's stability and reactivity, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethoxy group enhances binding affinity and selectivity, while the amine component allows for hydrogen bonding and electrostatic interactions with proteins. These interactions can modulate enzymatic activity and influence various signaling pathways, leading to diverse biological effects such as antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines such as IL-6 and IL-12 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine | Moderate anti-inflammatory | Exhibited receptor modulation but less potent than the target compound. |
| {4-(2,2-Difluoroethoxy)phenyl}methyl(2-methylpropyl)amine | Limited neuroprotective effects | Less effective in reactive oxygen species (ROS) scavenging compared to the target compound. |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
- Inflammation Modulation : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory diseases .
- Binding Affinity Studies : Research focusing on the binding affinity of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine to specific receptors has shown promising results, with enhanced interactions noted due to the difluoromethoxy group. This suggests a mechanism by which the compound may exert its biological effects.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. The difluoromethoxy group may enhance its binding affinity to biological targets, such as enzymes and receptors involved in inflammatory processes. Studies are ongoing to elucidate the mechanisms through which this compound interacts with biological systems, particularly in modulating immune responses and inhibiting microbial growth.
Potassium Channel Modulation
The compound has been investigated for its role as a potassium channel blocker, particularly targeting Kv1.3 channels. This modulation is crucial in various physiological processes, including cardiac function and neuronal signaling. The ability of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine to influence potassium channel activity positions it as a candidate for treating conditions related to ion channel dysregulation .
Cancer Research
Inhibition of Cancer Cell Proliferation
Compounds with similar difluoromethoxy substitutions have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of 2-methoxyestradiol, which share structural similarities with {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, have been studied for their anti-cancer properties. These compounds have demonstrated the ability to inhibit tubulin polymerization and affect steroid sulfatase activity, leading to reduced tumor growth in preclinical models .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new pharmaceuticals and specialty chemicals.
Material Science
Development of Specialty Chemicals
The compound's unique properties also lend themselves to applications in material science, where it can be utilized in the production of specialty chemicals and polymeric materials. The difluoromethoxy group enhances the chemical stability and performance characteristics of materials developed from this compound .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties; potassium channel modulation | Treatment for infections and inflammatory diseases |
| Cancer Research | Inhibition of cancer cell proliferation; effects on tubulin polymerization | Development of anti-cancer therapies |
| Chemical Synthesis | Building block for complex molecules | Facilitates the creation of novel pharmaceuticals |
| Material Science | Production of specialty chemicals and polymers | Enhances material performance and stability |
Case Studies
- Potassium Channel Blockade : A study highlighted the efficacy of difluoromethoxy-containing amines in modulating Kv1.3 channels, demonstrating their potential therapeutic applications in autoimmune diseases where potassium channel dysfunction is implicated .
- Cancer Cell Proliferation Assays : In vitro studies on derivatives similar to {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine showed promising results against breast cancer cell lines, indicating potential pathways for drug development targeting specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Trifluoromethyl vs. Difluoromethoxy Substitution The compound (2-methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine () replaces the difluoromethoxy group with a trifluoromethyl (-CF₃) group at the meta position. In contrast, the -OCF₂H group in the target compound may offer improved solubility in polar solvents due to its ether oxygen atom .
b. Positional Isomerism: Ortho vs. Para Substitution
[4-(2,2-Difluoroethoxy)phenyl]methyl)(propyl)amine () features a difluoroethoxy (-OCHF₂) group at the para position. Para substitution reduces steric hindrance compared to the ortho-substituted target compound, which could facilitate synthetic accessibility or binding to planar biological targets (e.g., enzyme active sites) .
c. Electron-Donating vs. Electron-Withdrawing Groups
(3-Methoxyphenyl)methylamine () substitutes the phenyl ring with a methoxy (-OCH₃) group, an electron-donating substituent. This increases the amine’s basicity (pKa ~9–10) compared to the target compound (estimated pKa ~7–8), altering its ionization state under physiological conditions .
Alkyl Chain Modifications
a. Isobutyl vs. Propyl Chains {[2-(Difluoromethoxy)phenyl]methyl}(propyl)amine () replaces the 2-methylpropyl group with a linear propyl chain.
b. Cyclopropane Derivatives 2-[5-Chloro-2-(difluoromethoxy)phenyl]cyclopropan-1-amine () incorporates a cyclopropane ring adjacent to the amine. This rigid structure may confer conformational restraint, a feature exploited in CNS-targeting drugs to improve blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine?
- Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, a two-step approach may involve: (i) Reacting 2-(difluoromethoxy)benzyl chloride with 2-methylpropylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . (ii) Purification via column chromatography (hexane/acetone gradient) to isolate the product .
- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like unreacted amines or dialkylated species .
Q. How should researchers handle and store {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine safely?
- Safety Protocol :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What strategies can optimize the yield of {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine in multi-step syntheses?
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, paired with ligands like triarylphosphines to enhance efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while reducing side reactions .
- Purification : Employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for high-purity isolates (>95%) .
Q. How can discrepancies in reported biological activity (e.g., receptor binding) be resolved?
- Experimental Design :
- Conduct dose-response assays (e.g., IC₅₀/EC₅₀ studies) across multiple cell lines to assess variability .
- Compare results to structurally similar compounds (e.g., phenylalkylamines) to identify structure-activity relationships (SARs) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting results. Validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. What analytical techniques are most effective for characterizing {[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., difluoromethoxy group at C2) .
- HRMS : High-resolution mass spectrometry (ESI+) for exact mass validation (e.g., [M+H]⁺) .
Data Contradiction Analysis
Q. How to address conflicting data on metabolic stability in vitro vs. in vivo models?
- Hypothesis Testing :
- In Vitro : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation .
- In Vivo : Administer the compound to rodents and analyze plasma/tissue samples via LC-MS/MS to identify metabolites .
- Resolution : Differences may arise from species-specific enzyme activity or extrahepatic metabolism. Cross-validate with human hepatocyte studies .
Comparative Studies
Q. How does the difluoromethoxy group influence pharmacokinetics compared to methoxy analogs?
- Mechanistic Insight :
- The difluoromethoxy group enhances metabolic stability by resisting oxidative demethylation, increasing half-life in preclinical models .
- Compare logP values (via shake-flask method) to evaluate lipophilicity changes, which impact blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
